molecular formula C18H20BrNO3 B2957071 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide CAS No. 632289-91-9

2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide

Cat. No.: B2957071
CAS No.: 632289-91-9
M. Wt: 378.266
InChI Key: SYAAZUXPUQRGMU-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-(4-isopropoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a 3-bromophenoxy group attached to the propanamide backbone and an N-(4-isopropoxyphenyl) substituent.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-propan-2-yloxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-12(2)22-16-9-7-15(8-10-16)20-18(21)13(3)23-17-6-4-5-14(19)11-17/h4-13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAZUXPUQRGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrNO3. Its structure includes:

  • A bromophenoxy group.
  • An isopropoxyphenyl moiety.
  • A propanamide functional group.

This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound has been shown to inhibit various enzymes, which may influence metabolic pathways critical for cellular function. For example:

  • Phosphodiesterase Inhibition : The compound exhibits competitive inhibition with an IC50 value of 25 µM.
  • Cyclooxygenase Inhibition : It shows non-competitive inhibition with an IC50 value of 15 µM.
Enzyme TargetInhibition TypeIC50 Value (µM)
PhosphodiesteraseCompetitive25
CyclooxygenaseNon-competitive15

2. Receptor Binding
Research indicates that the compound interacts with various receptors, modulating cellular signaling pathways. Notably:

  • Dopamine D2 Receptor : Exhibits agonistic activity with a binding affinity (Ki) of 50 nM.
  • Serotonin 5-HT2A Receptor : Displays antagonistic activity with a Ki of 75 nM.
Receptor TypeBinding Affinity (Ki, nM)Effect
Dopamine D2 receptor50Agonistic
Serotonin 5-HT2A receptor75Antagonistic

Biological Activity

The biological activity of this compound has been explored in several studies, demonstrating its potential therapeutic applications:

Case Studies

  • Neurological Applications : A study investigated the effects of the compound on neurotransmitter systems. It was found to enhance dopamine signaling, suggesting potential applications in treating disorders such as Parkinson's disease.
  • Anti-inflammatory Effects : In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
  • Muscle Strength and Endurance : Animal model studies revealed that administration of the compound improved grip strength and reduced protein catabolism during exhaustive exercise, suggesting applications in sports medicine and rehabilitation.

Therapeutic Potential

The therapeutic applications of this compound are being actively researched across various fields:

  • Cancer Therapy : Preliminary studies indicate that the compound may inhibit cancer cell proliferation while sparing normal cells, highlighting its potential as a selective anticancer agent.
  • Pain Management : As a Nav1.7 and Nav1.8 inhibitor, the compound shows promise in managing pain associated with neuropathic conditions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Compound Name Substituents on Propanamide Backbone Molecular Weight (g/mol) Key Structural Differences
2-(3-Bromophenoxy)-N-(4-isopropoxyphenyl)propanamide 3-Bromophenoxy, N-(4-isopropoxyphenyl) ~352.2 (estimated) Bromine on phenoxy; isopropoxy on aniline
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl, N-(3-chlorophenethyl) ~343.9 Chlorine on phenethyl; isobutyl on phenyl
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluoroaniline, N-phenyl 258.3 Amino group; fluorine on aniline
N-(3-Bromophenyl)-2-phenoxypropanamide Phenoxy, N-(3-bromophenyl) 320.2 Bromine on aniline; phenoxy without substitution
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide 3-Benzoylphenyl, N-isopropyl, N-(4-hydroxyphenethyl) 415.5 Benzoyl group; hydroxyphenethyl chain

Key Observations :

  • Halogen Position: Bromine in the target compound is on the phenoxy group, whereas in , bromine is on the aniline ring. Positional isomerism can drastically alter electronic properties and binding affinity .
  • Substituent Effects : The isopropoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups like sulfonyl or nitro in analogs from , which may influence solubility and receptor interactions.

Comparison :

  • The Schotten-Baumann reaction is efficient for amide bond formation but requires acyl chlorides. In contrast, HATU-mediated coupling offers milder conditions for sensitive substrates.
  • The target compound may employ carbodiimide reagents (e.g., EDCI) similar to , balancing cost and yield.

Pharmacological and Physicochemical Properties

Table 3: Reported Bioactivity and Physical Properties

Compound Name Biological Activity Melting Point/Solubility Spectral Data Reported
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Anti-inflammatory (ibuprofen derivative) Not specified 1H-, 13C-NMR, UV, MS
Phenoxyacetamide inhibitors Antipseudomonal activity Melting points: 120–150°C 1H-NMR, Rf values
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide None reported Crystallographic data X-ray diffraction

Insights :

  • Ibuprofen derivatives like highlight the role of lipophilic substituents (e.g., isobutyl) in enhancing anti-inflammatory activity. The target’s isopropoxy group may similarly improve membrane permeability.
  • Spectral characterization (e.g., NMR, UV) is critical for verifying structural integrity, as seen in .

Functional Group Impact on Drug-Likeness

  • Ether vs. Ester Groups : The isopropoxy group (target) offers metabolic stability over ester-containing analogs, which may undergo hydrolysis .

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